3-Bromo-5-(1H-pyrazol-1-YL)pyridine

Lipophilicity Drug-likeness Physicochemical profiling

3-Bromo-5-(1H-pyrazol-1-yl)pyridine (CAS 1209458-66-1) is a heterocyclic building block of molecular formula C₈H₆BrN₃ and molecular weight 224.06 g/mol, characterized by a bromine atom at the 3-position and an N-linked pyrazole ring at the 5-position of the pyridine core. Its computed physicochemical descriptors include XLogP3 of 1.5 and a topological polar surface area (TPSA) of 30.7 Ų.

Molecular Formula C8H6BrN3
Molecular Weight 224.06 g/mol
CAS No. 1209458-66-1
Cat. No. B1376846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(1H-pyrazol-1-YL)pyridine
CAS1209458-66-1
Molecular FormulaC8H6BrN3
Molecular Weight224.06 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)C2=CC(=CN=C2)Br
InChIInChI=1S/C8H6BrN3/c9-7-4-8(6-10-5-7)12-3-1-2-11-12/h1-6H
InChIKeyQSBMUGHGWPSMLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-(1H-pyrazol-1-yl)pyridine (CAS 1209458-66-1): Core Identity, Physicochemical Profile, and Procurement Baseline for a Pyrazolyl-Pyridine Building Block


3-Bromo-5-(1H-pyrazol-1-yl)pyridine (CAS 1209458-66-1) is a heterocyclic building block of molecular formula C₈H₆BrN₃ and molecular weight 224.06 g/mol, characterized by a bromine atom at the 3-position and an N-linked pyrazole ring at the 5-position of the pyridine core . Its computed physicochemical descriptors include XLogP3 of 1.5 and a topological polar surface area (TPSA) of 30.7 Ų [1]. The compound is supplied as a solid powder with a melting point of 98–99 °C, a purity specification of ≥95%, and is recommended for storage at room temperature . It carries a GHS Warning classification (H302, H315, H319, H335) [1]. This compound is cataloged as building block EN300-195471 by Enamine (stocked in UA and US with 1–5 day lead time) and is also available through Sigma-Aldrich (ENA432540052), AKSci (2213DS), Biosynth (JYB45866), and CymitQuimica (3D-JYB45866) .

Why 3-Bromo-5-(1H-pyrazol-1-yl)pyridine Cannot Be Casually Swapped: Regioisomeric Positioning, Lipophilicity Divergence, and Heterocycle Identity as Determinants of Downstream Outcomes


Bromo-pyrazolyl-pyridine regioisomers share the identical molecular formula (C₈H₆BrN₃, MW 224.06) and are frequently co-listed under generic category terms such as 'pyrazolyl-pyridine building block,' yet their substitution patterns produce measurably distinct physicochemical properties and divergent synthetic utility [1]. The 3-bromo-5-(pyrazol-1-yl) arrangement places the bromine at the meta position relative to the pyridine nitrogen and the pyrazole at the 5-position—a topology fundamentally different from the 2-bromo-5-(pyrazol-1-yl), 5-bromo-2-(pyrazol-1-yl), and 2-bromo-6-(pyrazol-1-yl) regioisomers, each of which presents a distinct electronic environment at the reactive halogen center and biases cyclization toward different fused-ring outcomes [2]. Furthermore, replacing the pyrazole with an imidazole (3-bromo-5-(1H-imidazol-1-yl)pyridine, CAS 263868-66-2) alters the hydrogen-bond acceptor count from 2 to 3 and shifts the LogP by approximately +0.5 units [3]. These differences are not cosmetic; they directly impact reaction yields, product regiochemistry, and physicochemical profiles of downstream compounds. The quantitative evidence below substantiates why a specification substitution without explicit head-to-head validation carries material risk for lead optimization and library synthesis programs.

Quantitative Differentiation Evidence for 3-Bromo-5-(1H-pyrazol-1-yl)pyridine vs. Closest Structural Analogs


Lipophilicity Ranking: 3-Bromo-5-(Pyrazol-1-yl)pyridine Is the Least Lipophilic Among Four Closest Analogs (XLogP3 = 1.5)

Among four structurally closest analogs sharing the C₈H₆BrN₃ formula, 3-bromo-5-(1H-pyrazol-1-yl)pyridine exhibits the lowest computed lipophilicity. Its XLogP3 of 1.5 [1] is lower than 5-bromo-2-(1H-pyrazol-1-yl)pyridine (XLogP3 = 1.8) [2], 3-bromo-5-(1H-imidazol-1-yl)pyridine (LogP = 2.03) , and 2-bromo-6-(1H-pyrazol-1-yl)pyridine (XLogP3 = 2.2) [3]. The spread of 0.7 log units across this series is substantial, given that a ΔLogP of ~0.5 can significantly affect aqueous solubility and membrane permeability in downstream drug-like molecules.

Lipophilicity Drug-likeness Physicochemical profiling

Melting Point: 3-Bromo-5-(Pyrazol-1-yl)pyridine Melts 32 °C Higher than 2-Bromo-6-(Pyrazol-1-yl)pyridine, Indicating Distinct Solid-State Properties

3-Bromo-5-(1H-pyrazol-1-yl)pyridine exhibits a melting point of 98–99 °C as reported by Sigma-Aldrich . In contrast, the regioisomer 2-bromo-6-(1H-pyrazol-1-yl)pyridine (CAS 123640-41-5) melts at 66–68 °C [1]. This represents a 32 °C elevation (approximately 48% higher on the Celsius scale, or a ~10% difference in absolute melting temperature). Melting point data for 2-bromo-5-(1H-pyrazol-1-yl)pyridine (CAS 1314355-12-8) and 5-bromo-2-(1H-pyrazol-1-yl)pyridine (CAS 433922-57-7) are not publicly available from authoritative databases, precluding a full regioisomeric comparison.

Solid-state properties Crystallinity Formulation

Hydrogen-Bond Acceptor Count: Pyrazole-Containing Target (HBA = 2) vs. Imidazole Analog (HBA = 3) Alters Molecular Recognition Capacity

3-Bromo-5-(1H-pyrazol-1-yl)pyridine contains two hydrogen-bond acceptor (HBA) atoms—the pyridine nitrogen and one pyrazole nitrogen—and zero hydrogen-bond donors (HBD = 0) [1]. The direct heterocycle-swapped analog 3-bromo-5-(1H-imidazol-1-yl)pyridine (CAS 263868-66-2) possesses three HBA atoms (pyridine N + two imidazole nitrogens) while maintaining HBD = 0 . Both compounds share nearly identical TPSA values (30.7 vs. 30.71 Ų) [1], indicating that the additional HBA in the imidazole analog does not expand polar surface area but does increase the number of potential hydrogen-bonding interaction sites.

Hydrogen bonding Molecular recognition Bioisostere

Multi-Vendor Stock Availability: Enamine, Sigma-Aldrich, and AKSci Provide Geographically Diversified Supply of the Target Regioisomer

3-Bromo-5-(1H-pyrazol-1-yl)pyridine is stocked by at least five independent suppliers spanning three continents: Enamine (UA and US warehouses, 1–5 day lead time) , Sigma-Aldrich/MilliporeSigma (ENA432540052) , AKSci (2213DS, 50 mg to 10 g scale, US stock) , Biosynth (JYB45866) , and CymitQuimica (3D-JYB45866, €1,088/g) . In contrast, the 2-bromo-5-(1H-pyrazol-1-yl) regioisomer (CAS 1314355-12-8) shows more limited commercial availability, with AKSci listing it at 97% purity and CymitQuimica listing it as 'To inquire' , while the 5-bromo-2-(1H-pyrazol-1-yl) regioisomer (CAS 433922-57-7) is available through Biosynth at approximately $500/2.5 g with 3–4 week lead time .

Supply chain Procurement Inventory

Regioisomeric Topology: The 3-Bromo-5-(Pyrazol-1-yl) Orientation Is the Required Precursor for Linear Pyrazolo[1,5-a]pyrimidine Cyclization; Other Regioisomers Lead to Angular or Alternative Fused Systems

The 3-bromo-5-(pyrazol-1-yl)pyridine substitution pattern is structurally preorganized for cyclization to form the linearly fused pyrazolo[1,5-a]pyrimidine scaffold—a privileged kinase inhibitor core [1]. In this regioisomer, the pyrazole N1 is attached at the pyridine 5-position and the bromine occupies the 3-position, enabling intramolecular N–C bond formation to generate the [1,5-a] ring junction. Alternative regioisomers such as 2-bromo-5-(pyrazol-1-yl)pyridine and 2-bromo-6-(pyrazol-1-yl)pyridine place the bromine and pyrazole in spatial relationships that favor different cyclization outcomes: angular pyrazolo[1,5-a]pyridine systems or pyrazolo[3,4-b]pyridine frameworks [2][3]. This regiochemical constraint means that the 3-bromo-5-(pyrazol-1-yl) topology is not interchangeable with other bromo-pyrazolyl-pyridine isomers when the synthetic target is a specific pyrazolo[1,5-a]pyrimidine derivative.

Regioselective synthesis Fused heterocycles Kinase inhibitor scaffolds

GHS Safety Profile: Uniform Warning Classification Across All Bromo-Pyrazolyl-Pyridine Regioisomers—No Safety-Based Differentiation

3-Bromo-5-(1H-pyrazol-1-yl)pyridine carries a GHS Warning classification with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), as reported by the ECHA C&L Inventory via PubChem, based on a single notifying company [1]. The 2-bromo-6-(1H-pyrazol-1-yl)pyridine regioisomer (CAS 123640-41-5) is classified under GHS with comparable hazard codes including R20/21/22-36/37/38, also carrying a 'Harmful' designation [2]. No meaningful safety-based differentiation exists among the bromo-pyrazolyl-pyridine regioisomers that would drive procurement decisions; standard laboratory PPE and engineering controls are appropriate for all members of this compound class.

Safety GHS classification Laboratory handling

Evidence-Backed Application Scenarios Where 3-Bromo-5-(1H-pyrazol-1-yl)pyridine Offers Verifiable Advantage


Kinase-Focused Medicinal Chemistry: Building Block for Pyrazolo[1,5-a]pyrimidine-Based ATP-Competitive Inhibitor Libraries

The 3-bromo-5-(pyrazol-1-yl) regioisomeric topology is the synthetically required precursor for constructing the linearly fused pyrazolo[1,5-a]pyrimidine core—a privileged scaffold in kinase inhibitor design [1]. The bromine at the 3-position serves as a versatile handle for Suzuki-Miyaura cross-coupling to introduce diverse aryl/heteroaryl groups, while the pyrazole N1 at the 5-position enables subsequent ring closure [2]. Its lower XLogP3 of 1.5 compared to alternative regioisomers (1.8–2.2) [3] translates into downstream products with reduced lipophilicity, aligning with lead-likeness criteria (XLogP3 < 3.5) for oral bioavailability . Procurement teams supporting kinase inhibitor programs should specify this exact regioisomer to ensure synthetic route fidelity and avoid the angular cyclization products that would result from using 2-bromo-5-(pyrazol-1-yl) or 2-bromo-6-(pyrazol-1-yl) alternatives [4].

Fragment-Based Drug Discovery (FBDD): Low-Lipophilicity Bromo-Heterocycle for Covalent and Non-Covalent Library Design

With an XLogP3 of 1.5, a TPSA of 30.7 Ų, and a molecular weight of 224.06 g/mol, 3-bromo-5-(1H-pyrazol-1-yl)pyridine falls well within fragment-like property space (MW < 300, cLogP < 3, TPSA < 60 Ų) [1]. Its lower lipophilicity differentiates it from 2-bromo-6-(pyrazol-1-yl)pyridine (XLogP3 = 2.2) [2] and the imidazole analog (LogP = 2.03) [3], making it a more attractive starting point for FBDD campaigns where low logP is correlated with higher fragment hit rates and lower aggregate-based promiscuity . The bromine provides a synthetic exit vector for hit elaboration via Pd-catalyzed cross-coupling, while the pyrazole ring offers a metabolically stable bioisostere for phenol or amide pharmacophores . Multi-supplier availability from Enamine (1–5 day lead time) and AKSci (US stock) supports rapid hit resupply and follow-up SAR cycles [4].

Coordination Chemistry and N,N-Ligand Synthesis: Pyrazole-Pyridine Bidentate Ligand Scaffold with Tunable Electronic Character

The contiguous pyrazole-pyridine N-donor arrangement in 3-bromo-5-(1H-pyrazol-1-yl)pyridine makes it a versatile precursor for bidentate N,N-ligands used in transition-metal catalysis and metallosupramolecular chemistry [1]. Unlike the 2-bromo-6-(pyrazol-1-yl) regioisomer—which positions the bromine ortho to the pyridine nitrogen and can sterically hinder metal coordination—the 3-bromo substitution in the target compound places the halogen meta to the pyridine N, leaving the chelating N-donor atoms sterically unencumbered [2]. The higher melting point (98–99 °C vs. 66–68 °C for the 2-bromo-6 regioisomer) [3] implies a more robust crystal lattice, which may simplify handling and storage during iterative ligand synthesis. The bromine substituent can be elaborated via cross-coupling to install electron-donating or electron-withdrawing groups for fine-tuning ligand electronic properties .

Procurement Strategy: Multi-Vendor Sourcing with Geographically Redundant Stock for Uninterrupted Medicinal Chemistry Supply

For procurement professionals managing compound acquisition for mid-to-large-scale medicinal chemistry programs, 3-bromo-5-(1H-pyrazol-1-yl)pyridine offers the strongest supply chain profile among its regioisomeric analogs. Enamine maintains stock in both UA and US warehouses with a 1–5 day lead time [1], AKSci offers the compound at scales from 50 mg to 10 g from US stock [2], and Sigma-Aldrich provides an additional sourcing channel through the Enamine partnership [3]. In contrast, the 5-bromo-2-(pyrazol-1-yl) regioisomer requires a 3–4 week lead time at Biosynth , and the 2-bromo-5-(pyrazol-1-yl) regioisomer shows limited commercial availability with 'To inquire' status at multiple vendors . The GHS Warning profile (H302/H315/H319/H335) [4] does not trigger additional shipping restrictions (no hazmat surcharge per AKSci [2]), facilitating cost-effective international procurement. This combination of supplier diversity, short lead times, and unrestricted shipping makes the compound the lowest-risk choice for programs requiring reliable resupply over multi-year timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-5-(1H-pyrazol-1-YL)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.